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Compound of Interest

Compound Name: Vorozole, (-)-

Cat. No.: B15185656 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of (-)-Vorozole's cross-reactivity with various cytochrome P450

(CYP) enzymes. The data presented herein is crucial for evaluating the selectivity and potential

for drug-drug interactions of this potent aromatase inhibitor.

(-)-Vorozole is a third-generation non-steroidal aromatase inhibitor, binding to the cytochrome

P450 moiety of aromatase (CYP19A1) to cause reversible inhibition of the enzyme.[1] While

highly potent in inhibiting its primary target, understanding its interaction with other CYP

isoforms is essential for a complete pharmacological profile.

Comparative Inhibitory Activity of (-)-Vorozole
The following table summarizes the in vitro inhibitory activity of (-)-Vorozole against a panel of

human liver cytochrome P450 enzymes. The data is presented as IC50 values, representing

the concentration of the inhibitor required to reduce the enzyme activity by 50%.
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Cytochrome P450
Isoform

(-)-Vorozole IC50 Letrozole IC50 Reference

CYP19A1

(Aromatase)
4.17 nM 7.27 nM [2]

CYP1A1 0.469 µM 69.8 µM [2][3]

CYP1A2 321 µM 332 µM [2]

CYP2A6 24.4 µM 106 µM [2][3]

CYP3A4 98.1 µM
> 1000 µM (<10%

inhibition at 1 mM)
[2][3]

The data clearly indicates that (-)-Vorozole is a highly potent inhibitor of CYP19A1.[2] It also

demonstrates inhibitory activity against CYP1A1, albeit at a significantly higher concentration.

[2][3] Moderate inhibition is observed for CYP2A6 and CYP3A4, while its effect on CYP1A2 is

weak.[2][3] In comparison, Letrozole, another third-generation aromatase inhibitor, shows

significantly less cross-reactivity, particularly against CYP3A4.[2][3] It has been noted that (-)-

Vorozole is selective and does not affect other cytochrome P450-dependent reactions at

concentrations up to at least 500-fold the aromatase inhibiting concentration.[4]

Experimental Protocols
The determination of the IC50 values for (-)-Vorozole against various CYP isoforms was

conducted using fluorometric high-throughput screening assays with human liver microsomes.

[2][3]

Materials:

(-)-Vorozole

Human liver microsomes

NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate

dehydrogenase)
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Specific fluorescent probe substrates for each CYP isoform (e.g., 7-methoxy-4-

(trifluoromethyl)coumarin (MFC) for CYP1A1/1A2, coumarin for CYP2A6, and 7-benzyloxy-4-

(trifluoromethyl)coumarin (BFC) for CYP3A4)

Potassium phosphate buffer

General Procedure for IC50 Determination:

A reaction mixture was prepared containing human liver microsomes, the NADPH

regenerating system, and the specific fluorescent probe substrate in a potassium phosphate

buffer.

(-)-Vorozole was added to the reaction mixture at various concentrations.

The reaction was initiated by the addition of the NADPH regenerating system.

The mixture was incubated at 37°C.

The formation of the fluorescent product was monitored over time using a fluorescence plate

reader.

The rate of the reaction was calculated from the linear portion of the fluorescence versus

time curve.

The IC50 value was determined by plotting the percentage of inhibition against the logarithm

of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the inhibitory potential of

(-)-Vorozole on cytochrome P450 enzymes.
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Caption: Workflow for determining CYP inhibition by (-)-Vorozole.

This guide provides a foundational understanding of (-)-Vorozole's selectivity. Further detailed

kinetic studies, such as determining the inhibition constant (Ki) and the mechanism of inhibition

(e.g., competitive, non-competitive), would provide a more in-depth characterization of its

cross-reactivity. Researchers are encouraged to consult the primary literature for more specific

details regarding the experimental conditions for each CYP isoform.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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